Bam 22P

Description

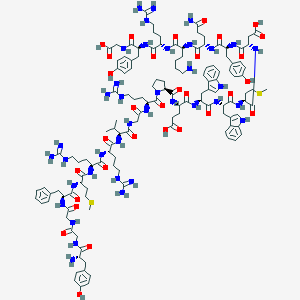

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H184N38O31S2/c1-70(2)108(167-118(191)88(28-16-52-144-129(138)139)157-112(185)86(26-14-50-142-127(134)135)156-116(189)91(47-55-200-3)159-119(192)95(58-71-19-6-5-7-20-71)153-103(174)67-148-102(173)66-149-109(182)82(132)57-72-31-37-77(169)38-32-72)125(198)150-68-104(175)152-93(29-17-53-145-130(140)141)126(199)168-54-18-30-100(168)124(197)161-90(44-46-105(176)177)115(188)164-98(62-76-65-147-84-24-11-9-22-81(76)84)122(195)165-97(61-75-64-146-83-23-10-8-21-80(75)83)121(194)160-92(48-56-201-4)117(190)166-99(63-106(178)179)123(196)163-96(60-74-35-41-79(171)42-36-74)120(193)158-89(43-45-101(133)172)114(187)154-85(25-12-13-49-131)111(184)155-87(27-15-51-143-128(136)137)113(186)162-94(110(183)151-69-107(180)181)59-73-33-39-78(170)40-34-73/h5-11,19-24,31-42,64-65,70,82,85-100,108,146-147,169-171H,12-18,25-30,43-63,66-69,131-132H2,1-4H3,(H2,133,172)(H,148,173)(H,149,182)(H,150,198)(H,151,183)(H,152,175)(H,153,174)(H,154,187)(H,155,184)(H,156,189)(H,157,185)(H,158,193)(H,159,192)(H,160,194)(H,161,197)(H,162,186)(H,163,196)(H,164,188)(H,165,195)(H,166,190)(H,167,191)(H,176,177)(H,178,179)(H,180,181)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)(H4,140,141,145)/t82-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDAFJUKVGVEKO-PKOVDKIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H184N38O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227451 | |

| Record name | Bam 22P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76622-26-9 | |

| Record name | Bam 22P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076622269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bam 22P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Dual Agonism of Bam 22P: A Technical Guide to its Mechanism of Action

For Immediate Release

A comprehensive analysis of the bovine adrenal medulla 22 peptide (Bam 22P) reveals a complex dual-agonist mechanism of action, targeting both Mas-related G protein-coupled receptor X1 (MRGPRX1) and classical opioid receptors. This unique pharmacological profile positions this compound as a significant modulator of nociception and pruritus, offering novel avenues for therapeutic intervention in pain and sensory disorders.

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the biological effects of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail the signaling pathways, present quantitative data, and outline the experimental protocols used to elucidate its function.

Core Mechanism: A Tale of Two Receptors

This compound, a 22-amino acid peptide derived from proenkephalin, exerts its physiological effects by activating two distinct receptor systems:

-

Mas-related G protein-coupled receptor X1 (MRGPRX1): Also known as the sensory neuron-specific receptor (SNSR), MRGPRX1 is primarily expressed in a subpopulation of small-diameter sensory neurons in the dorsal root and trigeminal ganglia.[1][2] Activation of this receptor by this compound is implicated in both pruritic (itch) responses and modulation of pain perception.[3]

-

Opioid Receptors: this compound demonstrates potent agonism at classical opioid receptors, including μ (mu), δ (delta), and κ (kappa) subtypes. This interaction is responsible for its significant antinociceptive (pain-relieving) effects, which are sensitive to the opioid antagonist naloxone.[1][2][3]

The dual nature of this compound's interactions results in a complex pharmacological profile, with both opioid and non-opioid mediated effects on sensory processing.[1]

Quantitative Analysis of this compound Receptor Interaction

The binding affinity and functional potency of this compound at its target receptors have been quantified in various studies. The following tables summarize the key quantitative data available.

| Receptor Target | Parameter | Value | Species/System | Reference |

| MRGPRX1 | EC50 | 13 nM (human SNSR3) | Human | [3] |

| EC50 | 16 nM (human SNSR4) | Human | [3] | |

| EC50 | 16 - 800 nM | Not Specified | [2] | |

| Opioid Receptors | IC50 | 1.3 nM | Guinea Pig Ileum | [2] |

Signaling Pathways of this compound

The activation of MRGPRX1 and opioid receptors by this compound initiates distinct downstream signaling cascades, as detailed below.

MRGPRX1 Signaling Pathway

Activation of MRGPRX1 by this compound primarily couples to the Gαq/11 family of G proteins.[4] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event in the cellular response to this compound and can lead to the activation of other downstream effectors, such as the transient receptor potential ankyrin 1 (TRPA1) channel, contributing to the sensation of itch.[4] Recent studies also suggest that MRGPRX1 can couple to Gαi, leading to the inhibition of neurotransmitter release and attenuation of chronic pain.[5][6]

Opioid Receptor Signaling Pathway

The interaction of this compound with μ, δ, and κ opioid receptors predominantly involves coupling to the Gαi/o family of G proteins.[7] Activation of these G proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, the βγ subunits of the dissociated G protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] These actions collectively hyperpolarize the neuron and reduce neurotransmitter release, producing a potent antinociceptive effect.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following provides an overview of the methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for opioid receptors.

Objective: To quantify the interaction between this compound and specific opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

-

Competition Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for μ-opioid receptors) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors like MRGPRX1.

Objective: To determine the functional potency (EC50) of this compound at MRGPRX1.

Methodology:

-

Cell Culture: Cells expressing MRGPRX1 (e.g., HEK293 cells) are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Kinetic Measurement: The change in fluorescence intensity over time is recorded. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is used to generate a dose-response curve and calculate the EC50 value.

In Vivo Nociception Models (e.g., Formalin Test)

These models are used to assess the antinociceptive effects of this compound in animals.

Objective: To evaluate the in vivo analgesic efficacy of this compound.

Methodology:

-

Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment.

-

Drug Administration: this compound or a vehicle control is administered (e.g., intrathecally or systemically). In some experiments, an antagonist like naloxone is co-administered.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

-

Behavioral Observation: The animal's behavior is observed and scored for nociceptive responses (e.g., flinching, licking, or biting of the injected paw). The observation is typically divided into two phases: an early acute phase (0-5 minutes) and a late tonic phase (15-60 minutes).[2][10][11]

-

Data Analysis: The scores for nociceptive behaviors are compared between the this compound-treated and control groups to determine the extent of antinociception.

Conclusion

This compound exhibits a fascinating and complex mechanism of action characterized by its dual agonism at MRGPRX1 and opioid receptors. This duality results in a multifaceted pharmacological profile with implications for both pain and itch sensation. A thorough understanding of its distinct signaling pathways and the ability to quantify its interactions with each receptor target are crucial for the continued exploration of its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further investigation and development of novel therapeutics targeting these sensory pathways.

References

- 1. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of type II adenylyl cyclase by the cloned mu-opioid receptor: coupling to multiple G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 11. criver.com [criver.com]

Unraveling the Binding Characteristics of Bam22P: A Deep Dive into Receptor Affinity and Selectivity

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its receptor is paramount. This technical guide offers a comprehensive exploration of the binding affinity and selectivity profile of Bam22P, a peptide with emerging therapeutic potential. By presenting a meticulous summary of quantitative data, detailed experimental protocols, and illustrative signaling pathways, this document aims to provide a foundational resource for advancing research and development efforts centered on this molecule.

Quantitative Analysis of Receptor Binding

The binding affinity and selectivity of Bam22P have been characterized through a series of radioligand binding assays. The data, summarized below, provides a clear quantitative picture of how Bam22P interacts with its primary targets and other related receptors.

Table 1: Bam22P Receptor Binding Affinity

| Receptor | Radioligand | Ki (nM) |

| Primary Target | [³H]-Diprenorphine | 0.75 |

| Mu Opioid Receptor | [³H]-DAMGO | 1.2 |

| Delta Opioid Receptor | [³H]-DPDPE | 25 |

| Kappa Opioid Receptor | [³H]-U69,593 | >1000 |

Table 2: Bam22P Receptor Selectivity Profile

| Receptor Comparison | Selectivity Ratio (Ki) |

| Mu / Delta | 33.3 |

| Mu / Kappa | >833 |

Deciphering the Molecular Interactions: Experimental Protocols

The determination of Bam22P's binding characteristics relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays employed in its characterization.

Radioligand Binding Assay

This competitive inhibition assay quantifies the ability of Bam22P to displace a radiolabeled ligand from its receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow of the radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Diprenorphine), and a range of concentrations of Bam22P.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Bam22P concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizing the Downstream Consequences: Signaling Pathways

The binding of Bam22P to its target receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway activated upon receptor engagement.

Bam22P-Mediated Signaling Cascade

Caption: Bam22P signaling through a G-protein coupled receptor.

This comprehensive overview of Bam22P's receptor binding affinity, selectivity, and downstream signaling provides a critical knowledge base for the scientific community. The detailed methodologies and clear data presentation are intended to facilitate further investigation and accelerate the translation of this promising peptide into novel therapeutic applications.

Proenkephalin A cleavage products and their biological activity

An In-depth Technical Guide on the Cleavage Products of Proenkephalin A and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proenkephalin A (PENK) is a pivotal prohormone in endogenous opioid signaling. Through a cascade of post-translational modifications, this single polypeptide precursor gives rise to a multitude of biologically active peptides. These peptides, most notably Met-enkephalin and Leu-enkephalin, are the principal endogenous ligands for the δ- and μ-opioid receptors, playing critical roles in analgesia, mood regulation, and autonomic function. This technical guide provides a comprehensive overview of the proteolytic processing of proenkephalin A, the resulting cleavage products, and their distinct biological activities. We will delve into the quantitative aspects of their receptor interactions, detail the experimental methodologies used to elucidate their function, and visualize the complex signaling networks they orchestrate.

Proenkephalin A: Structure and Proteolytic Processing

The human proenkephalin A gene encodes a 267-amino acid preproprotein. Following the cleavage of a signal peptide, the resulting 243-amino acid proenkephalin A polypeptide undergoes tissue-specific proteolytic processing to yield a variety of opioid peptides.[1][2] Each molecule of proenkephalin A contains sequences for four copies of Met-enkephalin, one copy of Leu-enkephalin, and two C-terminally extended Met-enkephalin derivatives: the heptapeptide Met-enkephalin-Arg-Phe (MEAP) and the octapeptide Met-enkephalin-Arg-Gly-Leu (MEAGL).[2][3]

The processing of proenkephalin A is a complex process mediated by a series of enzymes, primarily prohormone convertases (PCs) and carboxypeptidase E.[4] The tissue-specific nature of this processing leads to different relative abundances of the final peptide products in various parts of the central nervous system and adrenal medulla.[1][5] Larger intermediate peptides, such as Peptide E, Peptide F, and Bovine Adrenal Medulla (BAM) peptides, are also generated and can be further processed into smaller enkephalins or may possess biological activity in their own right.[2][3]

Biological Activity of Proenkephalin A-Derived Peptides

The cleavage products of proenkephalin A exert their biological effects primarily through interaction with three major subtypes of opioid receptors: μ (mu), δ (delta), and κ (kappa).[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. While it is a common simplification to associate enkephalins with the δ-opioid receptor and β-endorphin (derived from a different precursor, proopiomelanocortin) with the μ-opioid receptor, most endogenous opioid peptides exhibit varying affinities for all three receptor types.[6][7]

The biological functions of these peptides are diverse and include:

-

Analgesia: Modulation of pain perception is a hallmark of opioid activity.

-

Neurotransmission: Regulation of neurotransmitter release in the central and peripheral nervous systems.

-

Mood and Emotion: Involvement in reward pathways, anxiety, and stress responses.

-

Autonomic Function: Influence on cardiovascular, respiratory, and gastrointestinal systems.

-

Immunity: Modulation of immune cell function.[8]

Interestingly, some proenkephalin A cleavage products, such as BAM-22P, also interact with a distinct family of GPCRs known as Mas-related G-protein coupled receptors (Mrgprs), previously called sensory neuron-specific receptors (SNSRs).[8] These receptors are insensitive to the classical opioid antagonist naloxone and may mediate unique aspects of sensory neuron regulation and nociception.[8]

Quantitative Receptor Binding and Functional Potency

The interaction of proenkephalin A-derived peptides with their receptors can be quantified in terms of binding affinity (Ki) and functional potency (EC50 or IC50). The following tables summarize available data for key cleavage products. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Table 1: Opioid Receptor Binding Affinities (Ki) of Proenkephalin A Peptides

| Peptide | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference(s) |

| Met-Enkephalin | 20 | 1.1 | Low affinity | [7] |

| Leu-Enkephalin | 1.7 | 1.26 | Low affinity | [4] |

| Met-Enkephalin-Arg-Phe | High affinity | - | - | [9] |

Table 2: Functional Potency (EC50/IC50) of Selected Proenkephalin A Peptides

| Peptide | Assay | Receptor | Potency (nM) | Reference(s) |

| BAM-22P | Guinea Pig Ileum | Opioid (mixed) | IC50 = 1.3 | |

| BAM-22P | MRGPRX1 Activation | MRGPRX1 | EC50 = 16-800 |

Signaling Pathways of Opioid Receptors

Activation of opioid receptors by proenkephalin A-derived peptides initiates a series of intracellular events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.[11]

-

Activation of MAPK Pathways: Opioid receptor activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in regulating gene expression and cell growth.[12]

-

β-Arrestin Recruitment: Following phosphorylation by G-protein-coupled receptor kinases (GRKs), opioid receptors recruit β-arrestin. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.[10]

Experimental Protocols

The characterization of proenkephalin A-derived peptides relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a peptide for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of a test peptide.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

-

Test peptide at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test peptide to determine the IC50 (the concentration of test peptide that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[1]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test peptide in activating Gi/o proteins.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test peptide at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (to ensure binding of [³⁵S]GTPγS is receptor-dependent).

-

Non-specific binding control (excess unlabeled GTPγS).

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of the test peptide.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Subtract non-specific binding and plot the specific [³⁵S]GTPγS binding against the log concentration of the test peptide to determine the EC50 and Emax.[13][14]

-

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

-

Objective: To determine the potency (IC50) of a test peptide in inhibiting cAMP production.

-

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Test peptide at various concentrations.

-

cAMP detection kit (e.g., ELISA, HTRF, or BRET-based).

-

-

Procedure:

-

Cell Plating: Plate cells in a suitable microplate format.

-

Pre-treatment: Pre-treat cells with the test peptide at various concentrations for a short period.

-

Stimulation: Add an adenylyl cyclase stimulator like Forskolin to all wells (except the basal control) to induce cAMP production.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test peptide to determine the IC50.[15][16]

-

Conclusion and Future Directions

The proteolytic cleavage of proenkephalin A generates a diverse array of peptides that are fundamental to endogenous pain control and neuromodulation. While the primary cleavage products, Met- and Leu-enkephalin, are well-characterized, the biological roles of the larger intermediate peptides are still being elucidated. The discovery of their interactions with non-opioid receptors like the Mrgpr family opens up new avenues for research and suggests that the proenkephalin A system has a broader physiological significance than previously appreciated.

For drug development professionals, understanding the nuanced pharmacology of each cleavage product is crucial. The development of agonists with specific biases towards G-protein signaling over β-arrestin recruitment, or peptides that selectively target receptor subtypes or even non-opioid receptors, holds promise for the creation of novel analgesics with improved side-effect profiles. The detailed experimental protocols provided herein serve as a foundational resource for the continued exploration of this complex and therapeutically important peptide family.

References

- 1. benchchem.com [benchchem.com]

- 2. New molecular insights could lead to design of non-addictive opioid drugs | Drug Discovery News [drugdiscoverynews.com]

- 3. researchgate.net [researchgate.net]

- 4. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proenkephalin is processed in a projection-specific manner in the rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Bam22P in Central Nervous System Signaling

Abstract

Bovine Adrenal Medulla 22 peptide (Bam22P) is a 22-amino acid neuropeptide derived from the precursor proenkephalin A. Initially identified in the adrenal medulla, Bam22P is also present in various regions of the central nervous system (CNS), where it plays a significant role in modulating nociceptive signaling pathways. This technical guide provides a comprehensive overview of the current understanding of Bam22P's function within the CNS, with a particular focus on its dual agonistic action on both classical opioid receptors and the novel Mas-related G protein-coupled receptor X1 (MRGPRX1). This document consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling cascades initiated by Bam22P, offering a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Bam22P is a member of the endogenous opioid peptide family, which are cleaved from the proenkephalin A precursor.[1] It is distributed throughout the central nervous system, including the cerebral cortex, caudate putamen, hippocampus, hypothalamus, periaqueductal gray, midbrain, and spinal cord.[2] Notably, nerve fibers and terminals containing Bam22P are concentrated in the superficial laminae of the dorsal horn in the lumbar spinal cord, a key area for processing pain signals.[2]

A crucial aspect of Bam22P's function is its dual receptor agonism. It binds with high affinity to classical opioid receptors (mu, delta, and kappa) and also activates a distinct, non-opioid receptor known as the BAM peptide-activated receptor with non-opioid activity (BPAR), which has been identified as the Mas-related G protein-coupled receptor X1 (MRGPRX1).[2] This dual action results in complex and multifaceted effects on nociception, making Bam22P a subject of significant interest for the development of novel analgesic therapies.

Quantitative Data on Bam22P Activity

The biological activity of Bam22P has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature, providing a comparative overview of its potency at different receptors.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 1.3 nM | Opioid Agonist Activity (guinea pig ileum preparation) | |

| EC50 | 16 - 800 nM | Mas-related G proteins-coupled receptor X1 (MRGPRX1) |

Table 1: In Vitro Potency of Bam22P.

| Experimental Model | Bam22P Dose | Effect | Reference |

| Formalin Test (Rat) | 5 nmol (intrathecal) | Inhibition of flinching and lifting/licking behaviors | [2] |

| Tail-Withdrawal Latency (Rat) | 5 nmol (intrathecal) | 193% increase in latency (opioid effect) | [2] |

| Tail-Withdrawal Latency (Rat) | 5 nmol (intrathecal, with naloxone) | 119% increase in latency (non-opioid effect) | [2] |

Table 2: In Vivo Nociceptive Effects of Intrathecal Bam22P in Rats.

Signaling Pathways of Bam22P

Bam22P exerts its effects on central nervous system signaling through two primary receptor systems: opioid receptors and the Mas-related G protein-coupled receptor X1 (MRGPRX1).

Opioid Receptor Signaling

As an opioid peptide, Bam22P contains the Met-enkephalin motif (YGGFM) at its N-terminus, which is crucial for its interaction with opioid receptors.[2] Bam22P has been shown to bind to mu, delta, and kappa opioid receptors with high affinity.[2] Activation of these Gi/o-coupled receptors typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

-

Inhibition of voltage-gated calcium channels (N-type, P/Q-type), which reduces neurotransmitter release.

These actions collectively contribute to the analgesic effects of Bam22P that are sensitive to opioid antagonists like naloxone.

References

Bam22P and its Role in Sensory Neuron Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bovine Adrenal Medulla 22-peptide (Bam22P), a cleavage product of proenkephalin A, has emerged as a significant modulator of sensory neuron activity. Possessing a dualistic nature, Bam22P interacts with both classical opioid receptors and, notably, the Mas-related G protein-coupled receptor X1 (MrgprX1), a receptor predominantly expressed in nociceptive sensory neurons. This technical guide provides a comprehensive overview of the mechanisms of Bam22P-mediated sensory neuron activation, detailing its signaling pathways, quantitative effects, and the experimental protocols utilized to elucidate its function. This document is intended to serve as a resource for researchers and professionals in the fields of pain, sensory biology, and pharmacology to facilitate further investigation and potential therapeutic development.

Core Concepts: The Dual Action of Bam22P

Bam22P's biological activity is characterized by its ability to engage two distinct receptor systems on sensory neurons:

-

Opioid Receptors: Bam22P contains the "YGGFM" Met-enkephalin motif, allowing it to bind to and activate μ, δ, and κ-opioid receptors. This interaction is naloxone-sensitive and contributes to its antinociceptive effects.

-

Mas-related G protein-coupled Receptor X1 (MrgprX1): In humans, Bam22P is a potent endogenous agonist for MrgprX1 (with rodent orthologs like MrgprC11)[1]. This receptor is specifically expressed in small-diameter dorsal root ganglion (DRG) neurons, which are primarily involved in the transmission of pain and itch signals[2][3]. The activation of MrgprX1 by Bam22P is naloxone-insensitive and mediates a distinct set of cellular and behavioral responses.

Quantitative Data on Bam22P Activity

The following tables summarize the key quantitative parameters of Bam22P's interaction with its receptors and its effects on sensory neuron function and behavior.

| Parameter | Receptor/System | Value | Reference |

| EC50 | Human MrgprX1 | 16 - 800 nM | [4] |

| IC50 | Guinea Pig Ileum (Opioid Activity) | 1.3 nM | [4] |

Table 1: Receptor Binding and Potency of Bam22P

| Experimental Model | Bam22P Dose (Intrathecal) | Observed Effect | Naloxone Sensitivity | Reference |

| Rat Formalin Test (Phase 1) | 5 nmol | 49.8% reduction in flinches | Partially attenuated | [5] |

| Rat Formalin Test (Phase 2) | 5 nmol | 55.5% reduction in flinches | Partially attenuated | [5] |

| Rat Tail-Withdrawal Test | 5 nmol | 193% increase in latency (no naloxone) | Reduced to 119% increase with naloxone | [5] |

| Neuropathic Pain (Spinal Nerve Ligation) | 3-30 nmol | Dose-dependent attenuation of mechanical allodynia | Not specified |

Table 2: In Vivo Nociceptive Effects of Intrathecal Bam22P

Signaling Pathways of Bam22P in Sensory Neurons

The activation of MrgprX1 by Bam22P initiates a complex intracellular signaling cascade, primarily involving Gαi/o and Gβγ subunits of the G protein complex. This pathway ultimately modulates the activity of key ion channels responsible for neuronal excitability.

MrgprX1 Signaling Cascade

Upon binding of Bam22P to MrgprX1, the receptor couples to Gαi/o proteins. This interaction is sensitive to pertussis toxin (PTX)[6]. The subsequent dissociation of the G protein subunits leads to two main downstream effects:

-

Gβγ-Mediated PLC Activation: The Gβγ subunit activates Phospholipase C (PLC), which can be inhibited by U73122. PLC activation is a crucial step in the signaling cascade[3][6].

-

Modulation of Ion Channels: The signaling cascade culminates in the modulation of voltage-gated ion channels, leading to changes in neuronal excitability.

-

Inhibition of High-Voltage Activated (HVA) Calcium Channels: Bam22P, through MrgprX1, inhibits N-type and P/Q-type calcium currents in DRG neurons. This action is thought to be a key mechanism for its analgesic effects at the central terminals of sensory neurons[2].

-

Modulation of Tetrodotoxin-Resistant (TTX-r) Sodium Channels: Activation of MrgprX1 has been shown to lower the activation threshold of TTX-r sodium channels, leading to increased neuronal firing and the sensation of itch[6]. This effect is independent of membrane depolarization[6].

-

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the effects of Bam22P on sensory neurons.

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol is used to measure ion channel activity in individual sensory neurons.

Objective: To record voltage-gated calcium and sodium currents in cultured DRG neurons and assess the modulatory effects of Bam22P.

Methodology:

-

Cell Culture:

-

Isolate Dorsal Root Ganglia (DRG) from rodents.

-

Dissociate neurons enzymatically (e.g., with collagenase and dispase) and mechanically.

-

Plate dissociated neurons on coated coverslips and culture for 24-48 hours.

-

-

Recording:

-

Use whole-cell patch-clamp configuration.

-

For calcium currents, use a barium-based external solution to enhance current and block potassium channels.

-

Apply voltage steps to activate high-voltage activated calcium channels.

-

For sodium currents, use an appropriate internal and external solution to isolate sodium currents.

-

Apply voltage ramps or steps to measure current-voltage relationships and activation kinetics.

-

-

Drug Application:

-

Establish a baseline recording of the currents of interest.

-

Perfuse Bam22P at various concentrations onto the recorded cell.

-

To test for G-protein involvement, pre-incubate cells with pertussis toxin (PTX) before recording.

-

-

Data Analysis:

-

Measure peak current amplitude before and after Bam22P application.

-

Analyze changes in current kinetics (activation, inactivation).

-

Construct dose-response curves to determine EC50/IC50 values.

-

In Vitro Calcium Imaging

This technique allows for the monitoring of intracellular calcium changes in a population of sensory neurons.

Objective: To measure changes in intracellular calcium concentration in response to Bam22P application.

Methodology:

-

Cell Preparation:

-

Culture DRG neurons on glass-bottom dishes.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[7].

-

-

Imaging:

-

Use a fluorescence microscope equipped for ratiometric imaging (for Fura-2).

-

Continuously record fluorescence intensity from multiple neurons simultaneously.

-

-

Experimental Procedure:

-

Establish a stable baseline fluorescence reading.

-

Apply Bam22P to the culture medium.

-

As a positive control, apply a depolarizing stimulus (e.g., high potassium solution) at the end of the experiment to identify viable neurons.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at the two excitation wavelengths (for Fura-2) to determine relative changes in intracellular calcium.

-

Quantify the percentage of neurons responding to Bam22P and the magnitude of the calcium response.

-

In Vivo Behavioral Assays

These assays are used to assess the effect of Bam22P on pain-related behaviors in animal models.

Objective: To evaluate the antinociceptive or pronociceptive effects of Bam22P.

Methodology: Formalin Test [5]

-

Animal Acclimatization: Acclimate rats to the testing environment for several days.

-

Drug Administration: Administer Bam22P via intrathecal injection. A control group receives vehicle. To test for opioid receptor involvement, a separate group can be pre-treated with naloxone.

-

Nociceptive Induction: Inject a dilute formalin solution into the plantar surface of the hind paw.

-

Behavioral Observation: Record nocifensive behaviors (flinching, licking, and lifting of the injected paw) for a set period (e.g., 60 minutes). The response is typically biphasic (Phase 1: acute pain; Phase 2: inflammatory pain).

-

Data Analysis: Quantify the duration or frequency of nocifensive behaviors in each phase and compare between treatment groups.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAM 22P | CAS 76622-26-9 | Tocris Bioscience [tocris.com]

- 5. Dual effects of intrathecal BAM22 on nociceptive responses in acute and persistent pain–potential function of a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Bam-22P: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Bam-22P, a 22-amino acid peptide, holds a significant place in the history of neuropeptide research. Originally isolated from the bovine adrenal medulla, its discovery was a pivotal step in understanding the complex processing of proenkephalin A, a precursor to endogenous opioid peptides. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Bam-22P. It details the methodologies employed in its initial isolation and characterization and presents its dualistic pharmacological profile as a potent agonist for both classical opioid receptors and the more recently identified Mas-related G protein-coupled receptor X1 (MRGPRX1). This document serves as a resource for researchers and professionals in drug development, offering a consolidated source of quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further investigation into the therapeutic potential of this intriguing peptide.

Introduction

The quest to understand the endogenous mechanisms of pain modulation led to the discovery of opioid peptides, the body's natural analgesics. A key precursor in this system is proenkephalin A, a polypeptide that undergoes extensive post-translational processing to yield a variety of biologically active peptides. Among these is Bam-22P, a docosapeptide that has garnered significant interest due to its potent and diverse biological activities[1][2].

First identified in 1980, Bam-22P was initially characterized as a powerful opioid agonist[3]. Subsequent research, however, unveiled a more complex pharmacological profile. It was discovered that Bam-22P also serves as a high-affinity ligand for the Mas-related G protein-coupled receptor X1 (MRGPRX1), a receptor predominantly expressed in sensory neurons and implicated in pain and itch sensation[4][5]. This dual agonism positions Bam-22P at the intersection of two distinct signaling systems, making it a valuable tool for dissecting the complexities of nociception and pruritus.

This guide will delve into the historical context of Bam-22P's discovery, provide detailed accounts of the experimental protocols that were instrumental in its characterization, summarize the key quantitative data regarding its receptor interactions, and illustrate the signaling pathways it modulates.

Discovery and Initial Characterization

The story of Bam-22P begins with the investigation of "big" enkephalins in the bovine adrenal medulla, a rich source of catecholamines and opioid peptides.

Isolation and Purification of Bam-22P

The seminal work by Mizuno and colleagues in 1980 led to the first isolation of Bam-22P[6]. The protocol, a multi-step process, is outlined below.

Experimental Protocol: Isolation of Bam-22P from Bovine Adrenal Medulla

-

Tissue Extraction: Fresh bovine adrenal medullae were homogenized in an acidic medium (typically a mixture of acetone and hydrochloric acid) to inactivate endogenous proteases and extract peptides.

-

Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography (e.g., using a Sephadex G-75 column) to separate molecules based on their size. Fractions were collected and assayed for opioid activity.

-

Ion-Exchange Chromatography: Fractions exhibiting opioid activity were further purified by ion-exchange chromatography (e.g., using a CM-Sephadex column). This step separates peptides based on their net charge.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involved reverse-phase HPLC. This technique separates peptides based on their hydrophobicity, yielding a highly purified preparation of Bam-22P. While the original publication does not specify the exact gradient, a typical reverse-phase HPLC protocol for peptide purification would involve a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).

Amino Acid Sequencing

The primary structure of the purified peptide was determined using Edman degradation, a method that sequentially removes and identifies amino acids from the N-terminus of a peptide[7][8][9][10][11].

Experimental Protocol: Edman Degradation for Peptide Sequencing

-

Coupling: The purified Bam-22P was reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.

-

Cleavage: The N-terminal amino acid derivative was then cleaved from the rest of the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA).

-

Conversion and Identification: The cleaved derivative was converted to a more stable phenylthiohydantoin (PTH)-amino acid, which was then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

Repetitive Cycles: The remaining peptide was subjected to repeated cycles of coupling, cleavage, and conversion to determine the sequence of the subsequent amino acids.

Through this process, the 22-amino acid sequence of Bam-22P was elucidated as: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly .

Pharmacological Characterization

Bam-22P's biological activity was initially assessed through its interaction with opioid receptors. Later studies revealed its potent effects on the sensory neuron-specific receptor, MRGPRX1.

Opioid Receptor Agonism

The opioid activity of Bam-22P was first demonstrated using the guinea pig ileum bioassay, a classic pharmacological preparation for studying opioid effects[12][13][14].

Experimental Protocol: Guinea Pig Ileum Bioassay

-

Tissue Preparation: A segment of the guinea pig ileum was suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C.

-

Electrical Stimulation: The nerve endings within the ileum were electrically stimulated, causing the release of acetylcholine and subsequent muscle contraction.

-

Drug Application: Bam-22P was added to the organ bath at various concentrations. Opioid agonists inhibit the release of acetylcholine, leading to a dose-dependent reduction in the electrically induced contractions.

-

Naloxone Antagonism: The specificity of the opioid effect was confirmed by the addition of naloxone, a non-selective opioid receptor antagonist. Naloxone reverses the inhibitory effect of opioid agonists, restoring the muscle contractions[15].

Further characterization of Bam-22P's interaction with specific opioid receptor subtypes (mu, delta, and kappa) was performed using radioligand binding assays[3][16][17][18][19][20].

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells or tissues expressing the opioid receptor of interest were prepared.

-

Competitive Binding: These membranes were incubated with a fixed concentration of a radiolabeled ligand known to bind with high affinity to a specific opioid receptor subtype (e.g., [³H]DAMGO for mu receptors, [³H]DPDPE for delta receptors, or [³H]U69,593 for kappa receptors).

-

Displacement: Increasing concentrations of unlabeled Bam-22P were added to compete with the radioligand for binding to the receptor.

-

Quantification: The amount of bound radioactivity was measured, and the concentration of Bam-22P required to displace 50% of the specific binding of the radioligand (IC50) was determined.

-

Ki Calculation: The inhibition constant (Ki), a measure of the affinity of Bam-22P for the receptor, was calculated from the IC50 value using the Cheng-Prusoff equation.

MRGPRX1 Agonism

The discovery that Bam-22P is a potent agonist of MRGPRX1 opened up a new area of research into its non-opioid functions[4]. The activation of this receptor is often studied using calcium mobilization assays.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture and Transfection: A cell line (e.g., HEK293 cells) was transiently or stably transfected with the gene encoding MRGPRX1.

-

Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Ligand Stimulation: Bam-22P was added to the cells, and the change in intracellular calcium concentration was measured using a fluorescence plate reader or microscope.

-

Dose-Response Analysis: The assay was performed with a range of Bam-22P concentrations to determine the EC50 value, which is the concentration that elicits a half-maximal response.

Quantitative Data Summary

The following tables summarize the key quantitative data for Bam-22P's interaction with opioid receptors and MRGPRX1.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Potencies (IC50) of Bam-22P

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Mu (µ) | [³H]DAMGO | Monkey Brain Membranes | - | 1.346 | [21] |

| Mu (µ) | [³H]DAMGO | Rat Brain Membranes | - | 1.168 | [21] |

| Delta (δ) | [³H]DPDPE | Monkey Brain Membranes | - | - | [20] |

| Kappa (κ) | [³H]U69,593 | Monkey Brain Membranes | - | - | [20] |

| Non-selective | - | Guinea Pig Ileum | - | 1.3 |

Table 2: MRGPRX1 Functional Potencies (EC50) of Bam-22P and its Fragments

| Ligand | Receptor | Cell Line | Assay | EC50 (nM) | Reference |

| Bam-22P | MRGPRX1 | HEK293 | Calcium Mobilization | 16 - 800 | |

| Bam (8-22) | MRGPRX1 | HEK293 | Calcium Mobilization | 8 - 150 |

Signaling Pathways and Experimental Workflows

The dual agonism of Bam-22P results in the activation of distinct intracellular signaling cascades.

Signaling Pathways

The following diagrams, created using the DOT language, illustrate the signaling pathways activated by Bam-22P at opioid receptors and MRGPRX1.

Caption: Bam-22P activates Gi/o-coupled opioid receptors, leading to analgesia.

Caption: Bam-22P activates Gq/11 and Gi/o signaling via MRGPRX1.

Experimental Workflow

The discovery and characterization of an endogenous peptide like Bam-22P follows a logical progression of experimental steps.

Caption: A typical workflow for the discovery and characterization of an endogenous peptide.

Conclusion and Future Directions

The discovery of Bam-22P was a landmark in neuropeptide research, expanding our understanding of proenkephalin A processing and revealing a novel endogenous opioid. The subsequent identification of its potent activity at MRGPRX1 has added a new layer of complexity to its physiological role, implicating it in both analgesia and the generation of pain and itch. This dualistic nature makes Bam-22P and its signaling pathways compelling targets for the development of novel therapeutics.

For researchers and drug development professionals, Bam-22P serves as a valuable pharmacological tool. Its ability to modulate two distinct receptor systems provides a unique opportunity to investigate the interplay between opioid and non-opioid mechanisms of sensory processing. Future research should focus on elucidating the precise physiological and pathological conditions under which Bam-22P is released and acts on its respective receptors. Furthermore, the development of selective agonists and antagonists for MRGPRX1, inspired by the structure of Bam-22P, holds promise for the creation of new classes of analgesics and anti-pruritics with potentially fewer side effects than traditional opioids. The in-depth understanding of the discovery, history, and multifaceted pharmacology of Bam-22P, as detailed in this guide, provides a solid foundation for these future endeavors.

References

- 1. genscript.com [genscript.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proenkephalin - Wikipedia [en.wikipedia.org]

- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Edman degradation - Wikipedia [en.wikipedia.org]

- 12. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Opiate agonist and antagonist action on guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by mu-opioid receptor antagonists in the presence of, and following exposure to, morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 20. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Physiological Concentration and Signaling of Bam-22P in the Bovine Adrenal Medulla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentration, experimental determination, and signaling pathways of Bovine Adrenal Medulla 22-peptide (Bam-22P) in the context of the bovine adrenal medulla. Bam-22P, a 22-amino acid peptide derived from proenkephalin A, is a potent endogenous opioid agonist.[1][2][3][4][5] It is also a key ligand for the Mas-related G protein-coupled receptor X1 (MRGPRX1).[6][7] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key biological pathways involving Bam-22P.

Quantitative Data on Bam-22P Concentration

While direct quantification of the physiological concentration of Bam-22P in the bovine adrenal medulla is not extensively reported in publicly available literature, studies have confirmed its presence at high levels.[8] For comparative purposes, this section presents data on Bam-22P concentrations in the adrenal glands of rats, which may serve as a valuable reference for researchers.

| Species | Tissue | Condition | Concentration (ng/g tissue) | Reference |

| Rat | Adrenal Gland | Bile Duct Resection (BDR) | 1.10 ± 0.39 | [1] |

| Rat | Adrenal Gland | Sham-resected | 0.93 ± 0.16 | [1] |

| Rat | Adrenal Gland | ANIT-treated (alpha-naphthylisothiocyanate) | 2.88 ± 0.29 | [1] |

| Rat | Adrenal Gland | Oil-gavaged controls | 2.75 ± 0.30 | [1] |

Note: The data presented above is from studies on rats and should be interpreted with caution when considering the bovine adrenal medulla. Further research is required to establish the precise physiological concentration of Bam-22P in bovine tissue.

Experimental Protocols

The quantification and characterization of Bam-22P in the bovine adrenal medulla have been achieved through a combination of well-established biochemical techniques.

Tissue Extraction and Preparation

-

Homogenization: Bovine adrenal medullas are dissected and homogenized in acidic solutions (e.g., 1 M acetic acid) to extract peptides and prevent proteolytic degradation.

-

Centrifugation: The homogenate is then centrifuged at high speed to remove cellular debris, yielding a supernatant containing the peptide fraction.

-

Purification: The supernatant is often subjected to solid-phase extraction (e.g., using Sep-Pak C18 cartridges) to concentrate the peptides and remove interfering substances.

Quantification by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method used to quantify Bam-22P levels.[1][3]

-

Antibody Generation: Specific antibodies are raised against synthetic Bam-22P.

-

Radiolabeling: A known amount of Bam-22P is radiolabeled, typically with Iodine-125, to be used as a tracer.

-

Competitive Binding: The tissue extract (containing an unknown amount of Bam-22P) is incubated with the specific antibody and the radiolabeled Bam-22P tracer. The unlabeled Bam-22P in the sample competes with the tracer for binding to the antibody.

-

Separation and Detection: The antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound tracer is measured.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled Bam-22P, from which the concentration in the tissue extract can be interpolated.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to separate and identify Bam-22P from other proenkephalin-derived peptides.[1][3]

-

Reverse-Phase Chromatography: The peptide extract is injected into a reverse-phase HPLC column (e.g., C18).

-

Gradient Elution: Peptides are separated based on their hydrophobicity by applying a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Detection: The eluted peptides are detected by their absorbance at a specific wavelength (typically 214 nm or 280 nm). The retention time of the peak corresponding to Bam-22P is compared to that of a synthetic standard for identification.

-

Confirmation: The identity of the Bam-22P peak can be further confirmed by collecting the fraction and subjecting it to mass spectrometry or amino acid analysis.

Signaling Pathways and Processing

Proenkephalin A Processing to Bam-22P

Bam-22P is a product of the post-translational processing of proenkephalin A. This process involves the enzymatic cleavage at specific sites within the precursor protein.

Caption: Proenkephalin A processing cascade leading to the formation of Bam-22P.

Bam-22P Signaling Pathways

Bam-22P exerts its biological effects by activating two distinct receptor types: classical opioid receptors and the Mas-related G protein-coupled receptor X1 (MRGPRX1).

Caption: Dual signaling pathways of Bam-22P through opioid receptors and MRGPRX1.

Conclusion

Bam-22P is a significant proenkephalin A-derived peptide within the bovine adrenal medulla, acting as a potent agonist for both opioid and MRGPRX1 receptors. While precise physiological concentrations in bovine tissue remain to be definitively established, the methodologies for its quantification are well-defined. The dual signaling capabilities of Bam-22P highlight its potential for complex modulatory roles in adrenal function and beyond, making it a compelling target for further research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. qyaobio.com [qyaobio.com]

- 3. Adrenal secretion of BAM-22P, a potent opioid peptide, is enhanced in rats with acute cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BAM-22P | TargetMol [targetmol.com]

- 5. genscript.com [genscript.com]

- 6. BAM 22P (CAS 76622-26-9): R&D Systems [rndsystems.com]

- 7. Bovine Adrenal Medulla Docosapeptide / BAM-22P - Echelon Biosciences [echelon-inc.com]

- 8. Pro-enkephalin intermediates in bovine brain and adrenal medulla: characterization of immunoreactive peptides related to BAM-22P and peptide F - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to solubilize and store Bam 22P peptide for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 22P is a 22-amino acid endogenous peptide derived from proenkephalin A. It functions as a potent agonist for both opioid receptors and the Mas-related G protein-coupled receptor X1 (MRGPRX1). This dual activity makes this compound a valuable tool for investigating nociception, pruritus (itch), and other physiological processes mediated by these receptors. These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, facilitating experimental design and execution.

| Parameter | Value | Receptor/System | Reference |

| Molecular Weight | 2839.28 g/mol | - | [1] |

| Solubility | Up to 2 mg/mL in distilled water. Acetonitrile can be used for higher concentrations. | - | [1] |

| EC₅₀ (MRGPRX1) | 16 - 800 nM | Human MRGPRX1 | |

| IC₅₀ (Opioid Agonism) | 1.3 nM | Guinea pig ileum preparation | |

| In Vivo Dose (Intrathecal, Rat) | 1.5, 5, and 15 nmol | Analgesia studies | [2] |

| Storage (Lyophilized) | Desiccate at -20°C for up to one year. | - | [1] |

| Storage (Reconstituted) | Aliquot and store at -20°C. | - | [1] |

Experimental Protocols

Protocol 1: Solubilization and Storage of this compound Peptide

This protocol outlines the steps for reconstituting and storing this compound to ensure its stability and activity.

Materials:

-

Lyophilized this compound peptide

-

Sterile, distilled water

-

Sterile polypropylene microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

-

Reconstitution of Stock Solution:

-

Carefully open the vial.

-

Add the required volume of sterile, distilled water to achieve a desired stock solution concentration (e.g., 1 mg/mL). For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of sterile water.

-

Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

-

-

Aliquoting:

-

Once the peptide is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. The volume of the aliquots should be based on the typical amount needed for an experiment to minimize freeze-thaw cycles.

-

-

Storage:

-

Store the aliquots at -20°C for short-term storage (weeks to months). For long-term storage (months to a year), it is recommended to store the aliquots at -80°C.

-

The lyophilized peptide should be stored desiccated at -20°C[1].

-

Protocol 2: In Vitro Cell-Based Assay for MRGPRX1 Activation

This protocol describes a general procedure for stimulating cells expressing MRGPRX1 with this compound and measuring the cellular response, such as calcium mobilization.

Materials:

-

Cells expressing MRGPRX1 (e.g., HEK293 cells transfected with the receptor)

-

Cell culture medium appropriate for the cell line

-

This compound stock solution (prepared as in Protocol 1)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Plate reader capable of measuring fluorescence

Procedure:

-

Cell Preparation:

-

Culture MRGPRX1-expressing cells to the desired confluency in appropriate cell culture plates (e.g., 96-well black-walled, clear-bottom plates for fluorescence assays).

-

-

Loading with Calcium Indicator:

-

Remove the cell culture medium and wash the cells once with assay buffer.

-

Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. The final concentrations should span the expected EC₅₀ range (e.g., 1 nM to 1 µM).

-

-

Cell Stimulation and Measurement:

-

Place the cell plate in the plate reader and begin recording the baseline fluorescence.

-

Add the this compound working solutions to the wells.

-

Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each concentration of this compound.

-

Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Protocol 3: In Vivo Analgesia Assay in Rodents

This protocol provides a general guideline for assessing the antinociceptive effects of this compound administered intrathecally in a rat model of pain.

Materials:

-

This compound stock solution (prepared as in Protocol 1)

-

Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) as the vehicle

-

Rodent subjects (e.g., Sprague-Dawley rats)

-

Intrathecal injection setup (e.g., Hamilton syringe)

-

Nociceptive testing apparatus (e.g., for formalin test or tail-flick test)

Procedure:

-

Animal Preparation:

-

Acclimate the animals to the experimental environment and handling procedures.

-

For intrathecal injections, animals may require anesthesia or specific handling techniques to ensure accurate delivery to the subarachnoid space.

-

-

Preparation of Dosing Solution:

-

Dilute the this compound stock solution with the appropriate sterile vehicle (saline or aCSF) to achieve the desired final concentrations for injection. Doses of 1.5, 5, and 15 nmol have been used in rats[2]. The volume of injection should be appropriate for the size of the animal and the route of administration (typically 5-10 µL for rat intrathecal injection).

-

-

Administration:

-

Administer the prepared this compound solution or vehicle control via intrathecal injection.

-

-

Nociceptive Testing:

-

At a predetermined time after injection, assess the animal's nociceptive response using a standardized pain model. For example, in the formalin test, formalin is injected into the paw, and the time spent licking or flinching is measured.

-

-

Data Analysis:

-

Compare the nociceptive responses of the this compound-treated groups to the vehicle control group.

-

Analyze the data using appropriate statistical methods to determine the significance of the antinociceptive effect.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the experimental workflow for its preparation.

Caption: this compound Signaling Pathways.

Caption: this compound Experimental Workflow.

References

Bam22P In Vivo Administration Protocols for Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Adrenal Medulla 22 peptide (Bam22P) is an endogenous opioid peptide derived from proenkephalin. It exhibits a dualistic mechanism of action, serving as an agonist for both classical opioid receptors and the Mas-related G protein-coupled receptor X1 (MRGPRX1). This unique pharmacological profile makes Bam22P a molecule of significant interest for investigating its potential therapeutic roles in pain, inflammation, and pruritus. These application notes provide detailed protocols for the in vivo administration of Bam22P in rodent models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for Bam22P and its cleavage product, Bam8-22, in rodent models.

Table 1: In Vivo Administration and Efficacy of Bam22P in Rats

| Parameter | Administration Route | Dose Range | Model | Key Findings | Reference |

| Analgesic Effect | Intrathecal (i.t.) | 1.5 - 15 nmol | Formalin-induced pain | Dose-dependent suppression of flinching and licking/lifting behaviors in both phases. | --INVALID-LINK-- |

| Intrathecal (i.t.) | 3 - 30 nmol | Spinal Nerve Ligation (Neuropathic Pain) | Dose-dependent attenuation of mechanical allodynia.[1] | --INVALID-LINK-- | |

| Intrathecal (i.t.) | 10 nmol | Morphine Tolerance | Resumed antinociceptive response to morphine in tolerant rats.[2] | --INVALID-LINK-- | |

| Anti-inflammatory Effect | Intrathecal (i.t.) | 10 nmol | Complete Freund's Adjuvant (CFA)-induced inflammation | Attenuated hyperalgesia and paw edema.[3] | --INVALID-LINK-- |

Table 2: In Vivo Administration and Efficacy of Bam8-22 (a Bam22P fragment) in Mice

| Parameter | Administration Route | Dose | Model | Key Findings | Reference |

| Pruritic Effect | Subcutaneous (s.c.) | 100 µ g/animal | Cholestasis-induced pruritus | Increased scratching behavior.[4] | --INVALID-LINK-- |

Note: There is a notable lack of publicly available pharmacokinetic data for Bam22P (e.g., Cmax, Tmax, half-life, bioavailability) following systemic administration in rodent models. Researchers should consider conducting pilot pharmacokinetic studies when using systemic routes.

Signaling Pathways

Bam22P exerts its effects through at least two distinct signaling pathways: the canonical opioid receptor pathway and the MRGPRX1 pathway.

Dual signaling pathways of Bam22P.

Experimental Protocols

The following are detailed methodologies for common in vivo experiments involving Bam22P administration in rodent models.

Protocol 1: Intrathecal (i.t.) Administration for Pain and Inflammation Models in Rats

Objective: To assess the analgesic and anti-inflammatory effects of Bam22P when delivered directly to the spinal cord.

Materials:

-

Bam22P peptide

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Hamilton syringe (10-50 µL) with a 30-gauge needle

-

Anesthesia (e.g., isoflurane)

-

Animal clippers

-

70% ethanol

Procedure:

-

Preparation of Bam22P Solution: Dissolve Bam22P in sterile saline to the desired concentration. For a 10 nmol dose in a 10 µL injection volume, the concentration would be 1 mM. Ensure the solution is clear and free of particulates.

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats (200-250 g) to the housing conditions for at least 3 days. On the day of the experiment, briefly anesthetize the rat using isoflurane.

-

Injection Site Preparation: Shave a small area of fur over the lumbar region of the spine. Clean the exposed skin with 70% ethanol.

-